Impressic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,11aS,11bR,12R,13aR,13bR)-9,12-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-8-13-30(25(33)34)15-14-28(6)19(23(18)30)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 |
InChI Key |
CQYNGKPLHGNVHC-LEBDGTJJSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C(=O)O |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@H]([C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C(=O)O |
Synonyms |
3,11-dihydroxylup-20(29)-en-28-oic acid impressic acid |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Impressic Acid
Plant Sources and Isolation Methodologies for Impressic Acid
This compound, with the chemical formula C30H48O4 and the systematic name 3α,11α-dihydroxylup-20(29)-en-28-oic acid, is a pentacyclic triterpenoid (B12794562) found in a select group of plants. mdpi.commdpi.commdpi.comacs.org Its isolation from these natural sources has been pivotal for pharmacological research.
Acanthopanax koreanum, a medicinal plant native to Korea, stands out as a significant source of this compound. koreascience.kr The compound is present in both the roots and leaves of this plant, which is traditionally used in folk medicine for treating conditions like rheumatism, hepatitis, and diabetes. mdpi.commdpi.comresearchgate.netnih.gov Numerous studies have successfully isolated this compound from A. koreanum, confirming its status as a major constituent of the plant. mdpi.comnih.govsemanticscholar.orgnih.govnih.gov Its presence in this species has facilitated a range of studies into its biological activities. mdpi.comscite.ai
This compound was first discovered and isolated from the bark and stem of Schefflera impressa, a plant belonging to the Araliaceae family. mdpi.comacs.orgresearchgate.net This initial discovery gave the compound its name. acs.org Beyond these two primary sources, this compound has also been reported in other related species. These include Acanthopanax trifoliatus and plants within the Eleutherococcus genus, such as Eleutherococcus divaricatus and Eleutherococcus trifoliatus. scite.ainih.gov The occurrence of this compound across these genera, particularly within the Araliaceae family, highlights its chemotaxonomic significance. koreascience.krscite.ai
| Plant Species | Family | Part(s) Containing this compound | Reference |
|---|---|---|---|
| Acanthopanax koreanum | Araliaceae | Roots, Leaves, Stem | mdpi.commdpi.comnih.govtandfonline.com |
| Schefflera impressa | Araliaceae | Bark, Stem | mdpi.comacs.org |
| Acanthopanax trifoliatus | Araliaceae | Not specified | scite.ai |
| Eleutherococcus divaricatus | Araliaceae | Not specified | nih.gov |
| Eleutherococcus trifoliatus | Araliaceae | Not specified | nih.gov |
The isolation of this compound from plant materials generally involves solvent extraction followed by chromatographic purification. Standard laboratory procedures have proven effective for obtaining the compound for research purposes. The process typically begins with the extraction of dried and powdered plant material (e.g., leaves, roots, or bark) using a solvent such as methanol (B129727) (MeOH) or aqueous ethanol. acs.orgkoreascience.krnih.gov
Following the initial extraction, the crude extract is subjected to further separation and enrichment. Column chromatography (CC) using a stationary phase like silica (B1680970) gel is a common and crucial step. acs.org This technique separates the components of the extract based on their differential adsorption to the stationary phase, allowing for the enrichment of triterpenoid-containing fractions. Further purification can be achieved using methods like preparative thin-layer chromatography (TLC) to yield pure this compound. acs.org
Elucidation of Proposed Biosynthetic Routes to this compound
This compound is a member of the lupane (B1675458) class of pentacyclic triterpenoids. researchgate.net The biosynthesis of all triterpenoids in plants originates from primary metabolism, specifically through the isoprenoid pathway. jbuon.comresearchgate.net
The carbon skeleton of this compound is assembled via the mevalonate (B85504) (MVA) pathway. rsc.orgmdpi.com This fundamental metabolic route synthesizes the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com
The pathway commences with acetyl-CoA. researchgate.net A series of enzymatic reactions converts acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to form mevalonate. researchgate.net Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP. researchgate.netresearchgate.net IPP and DMAPP are then sequentially condensed to form larger isoprenoid units. For triterpenoids, two molecules of the 15-carbon intermediate farnesyl diphosphate (FPP) are joined head-to-head by the enzyme squalene (B77637) synthase to form the 30-carbon linear precursor, squalene. rsc.org Squalene is then oxidized by squalene monooxygenase to produce (3S)-2,3-oxidosqualene, the critical substrate for the subsequent cyclization step. researchgate.netresearchgate.netrsc.org
The formation of the characteristic pentacyclic lupane skeleton is a pivotal step in the biosynthesis of this compound. This complex transformation is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). rsc.orgthescipub.comnih.gov The process begins with the protonation of the epoxide ring in 2,3-oxidosqualene (B107256), which initiates a cascade of highly stereospecific cyclizations and rearrangements. mdpi.com
For the synthesis of lupane-type triterpenoids, the specific enzyme is lupeol (B1675499) synthase (LUS). researchgate.netresearchgate.net This enzyme directs the cyclization of 2,3-oxidosqualene through a tetracyclic dammarenyl cation intermediate to form the pentacyclic structure of lupeol. thescipub.commdpi.com Lupeol represents the parent hydrocarbon skeleton of the lupane family. researchgate.net
Following the creation of the lupeol backbone, a series of post-cyclization modifications, known as tailoring reactions, occur to produce the final structure of this compound. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). thescipub.comresearchgate.net In the case of this compound, these tailoring enzymes are responsible for the oxidation of the C-28 methyl group to a carboxylic acid and the introduction of hydroxyl groups at the C-3 and C-11 positions. acs.org
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Synthetic Methodologies and Strategies for Impressic Acid and Its Analogues
Total Synthesis Approaches to the Lupane (B1675458) Triterpenoid (B12794562) Core
Total synthesis of pentacyclic triterpenoids, including the lupane core found in impressic acid, is a challenging endeavor due to their intricate structures, multiple stereocenters, and often limited availability from natural sources. While specific total synthesis routes for this compound were not found in the search results, general strategies for the total synthesis of related lupane triterpenoids and complex natural products provide insight into the methodologies that would be applicable.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis of a complex molecule like this compound would involve breaking down the structure into simpler, readily available starting materials through a series of hypothetical disconnections. For the lupane core, this would likely involve considering the formation of the multiple rings and the introduction of the specific functional groups (hydroxyls, carboxylic acid, and the isopropenyl group). Key disconnections might target carbon-carbon bonds in the ring system or bonds adjacent to functional groups, aiming to identify stable and accessible synthetic intermediates. Strategies for assembling polycyclic systems often involve cascade reactions or sequential cyclizations.
Stereoselective and Enantioselective Synthetic Routes
Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of triterpenoids. This compound possesses several stereocenters, and controlling their formation with high stereoselectivity and enantioselectivity is crucial for synthesizing the biologically active natural product. Synthetic routes to complex natural products often employ strategies such as asymmetric catalysis, chiral auxiliaries, or the use of chiral building blocks to control stereochemistry. organic-chemistry.orgnih.gov For lupane triterpenoids, stereoselective reactions are essential for constructing the fused ring system with the correct relative and absolute configurations. acs.orgnih.govnih.gov
Challenges and Innovations in Complex Triterpenoid Synthesis
The synthesis of complex triterpenoids faces several challenges, including the construction of the rigid polycyclic scaffold, the introduction of multiple oxygenation patterns at specific positions, and the control of stereochemistry. scripps.edu Innovations in synthetic methodology, such as novel cyclization reactions, selective functionalization techniques, and efficient strategies for building quaternary carbon centers, are continuously being developed to overcome these challenges. mdpi.com The complexity of these molecules often necessitates lengthy synthetic sequences, making efficient and high-yielding reactions critical.
Semisynthesis and Derivatization Strategies for this compound
Semisynthesis, starting from more abundant natural precursors with a pre-existing lupane skeleton, offers a more practical route to this compound and its analogues compared to total synthesis. Betulin (B1666924) and betulinic acid are examples of naturally occurring lupane triterpenoids that are often used as starting materials for the semisynthesis of other lupane derivatives due to their availability. mdpi.comnih.govnih.gov
Chemical Modifications of Natural Precursors
Semisynthesis of this compound or its analogues from natural precursors like betulin or betulinic acid would involve targeted chemical modifications to introduce the specific functional groups and oxidation states present in this compound. This could include reactions such as oxidation to introduce hydroxyl or carboxylic acid groups, reduction, functional group interconversions, and modifications of the isopropenyl group. jscimedcentral.commdpi.comsciforum.net Regioselective and chemoselective reactions are necessary to modify specific parts of the molecule while leaving others untouched.
Introduction of Diverse Functional Groups
Semisynthesis allows for the introduction of diverse functional groups onto the triterpenoid scaffold, leading to the creation of analogues with potentially altered biological activities. mdpi.comnih.govnih.gov This can involve reactions such as esterification, amidation, glycosylation, or the introduction of heterocyclic moieties. acs.orgnih.govmdpi.commdpi.com These modifications can be performed at various positions on the lupane core, such as the hydroxyl groups at C-3 or C-11, the carboxylic acid at C-28, or the double bond at C-20(29). nih.gov The ability to introduce diverse functional groups expands the chemical space around the this compound structure, allowing for the exploration of structure-activity relationships. hilarispublisher.comrsc.orgmdpi.com
Chemoenzymatic Synthesis of this compound and Related Structures
Research specifically focusing on the chemoenzymatic synthesis of this compound or its direct analogues was not found within the scope of the conducted literature search. Chemoenzymatic approaches, which combine chemical and enzymatic transformations, have been successfully applied to the synthesis of various complex molecules, including other natural products and their derivatives. However, the application of these methods to the synthesis of the lupane triterpenoid scaffold of this compound was not identified in the reviewed literature.
Specific biocatalytic transformations, such as hydroxylations or carboxylations, applied to the synthesis or modification of this compound or its precursors were not detailed in the search results. While biocatalysis offers highly selective routes for functionalizing complex molecules, including regioselective and enantioselective hydroxylations and carboxylations of various substrates like fatty acids and amino acids, their specific use in the context of this compound synthesis was not reported.
Information regarding engineered biological pathways for the enhanced production of this compound was not found in the reviewed literature. While metabolic engineering and synthetic biology approaches have been employed to optimize the production of various natural products and chemicals in microbial hosts, reports on applying these strategies specifically to this compound were not identified.
Advanced Structural Elucidation and Conformational Analysis of Impressic Acid
High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods play a vital role in piecing together the structural fragments of Impressic Acid.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly multi-dimensional techniques, is a cornerstone in the structural elucidation of complex natural products like this compound. Analysis of 1D and 2D NMR spectra, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, allows for the identification of proton and carbon environments, coupling partners, and correlations between carbons and protons across different bonds. researchgate.netdominican.edu This provides crucial information about the carbon skeleton, the position of substituents, and the relative stereochemistry. Studies on this compound have utilized ¹³C-NMR data to deduce its structure, comparing observed chemical shifts with known values for similar triterpenoid (B12794562) skeletons and substituent effects. acs.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the accurate molecular weight and elemental composition of this compound. waters.comrsc.orgnih.govchemmethod.com By providing a highly precise mass-to-charge ratio (m/z), HRMS allows for the calculation of the exact molecular formula, which is fundamental to confirming the proposed structure derived from other spectroscopic data. For this compound, HRMS data supports its molecular formula of C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol (monoisotopic mass 472.35526001 Da). nih.gov
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups present in this compound. washington.edunih.govresearchgate.netlibretexts.orgresearchgate.netacs.orgmdpi.com FTIR spectroscopy is particularly useful for identifying characteristic functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups through their unique absorption frequencies. libretexts.org Raman spectroscopy offers insights into molecular vibrations and can provide information about the carbon skeleton and double bonds. nih.govresearchgate.netacs.orgmdpi.com While specific detailed FTIR or Raman data for this compound were not extensively detailed in the search results, these techniques are standard in the structural analysis of triterpenoids and would be employed to corroborate the presence of key functional groups indicated by the molecular formula and NMR data.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution, including absolute stereochemistry. mdpi.comacs.orgfzu.czuhu-ciqso.eswikipedia.orgacs.orgresearchgate.net
Single-Crystal X-ray Diffraction for Absolute Stereochemistry
Single-crystal X-ray diffraction (SCXRD) provides a precise arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and crucially, the absolute stereochemistry of chiral centers. fzu.czuhu-ciqso.esscielo.bracs.org This is particularly important for complex molecules like this compound, which possesses multiple stereocenters. While direct SCXRD data specifically for this compound was not found in the immediate search results, this technique is the gold standard for confirming the stereochemical assignments initially proposed based on NMR and chemical correlations. fzu.czuhu-ciqso.esscielo.bracs.org The IUPAC name provided for this compound, which includes specific R/S designations at various positions, strongly suggests that crystallographic data or rigorous spectroscopic and chemical methods correlated with known structures were used to establish its absolute configuration. nih.gov
Co-crystallization Studies with Host Molecules
Co-crystallization involves forming crystalline complexes between the target molecule (this compound) and a coformer molecule. acs.orgresearchgate.netnih.govactascientific.com While primarily explored for modifying physicochemical properties like solubility, co-crystallization can also be a strategy to obtain suitable crystals for X-ray diffraction when the target molecule itself is difficult to crystallize. acs.orgresearchgate.netnih.govactascientific.com Studying the crystal structure of this compound co-crystals could provide further confirmation of its conformation and insights into intermolecular interactions, although specific co-crystallization studies involving this compound were not found in the search results. acs.orgresearchgate.netnih.govactascientific.com
Conformational Analysis and Stereochemical Investigations
The determination of the three-dimensional structure and the preferred spatial arrangement (conformation) of a complex molecule like this compound is crucial for understanding its properties and potential interactions. Conformational analysis and stereochemical investigations employ a combination of experimental techniques and computational approaches to build a comprehensive picture of the molecule's behavior in solution.
Dynamic NMR and Computational Modeling for Conformational Landscape
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying molecules that undergo conformational changes on the NMR timescale. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the activation energy barriers for these interconversion processes and gain insights into the different conformers present in solution. cdnsciencepub.com
Computational modeling, using methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, complements DNMR by providing theoretical insights into the conformational landscape. mdpi.cominrs.caresearchgate.netacs.org These methods can predict the relative energies of different conformers, explore transition states, and simulate the dynamic behavior of the molecule over time. inrs.caresearchgate.netacs.org Combining DNMR data (e.g., coupling constants, chemical shifts) with computational results allows for a more accurate determination of the populated conformers and their relative populations. inrs.caacs.org For instance, calculated proton chemical shifts and coupling constants can be compared with experimental NMR data to validate the computationally derived structures. cdnsciencepub.comresearchgate.net Molecular dynamics simulations, in particular, can reveal the stability of identified conformers and suggest the existence of multiple predominant shapes in solution. inrs.caacs.org
While specific detailed DNMR and computational modeling data for this compound were not extensively available in the search results, the general principles of these techniques are highly relevant to its conformational analysis, given its complex triterpenoid structure with multiple rings and functional groups that can influence flexibility and preferred conformations. Studies on similar complex molecules demonstrate the utility of this combined approach in determining solution-state conformations. inrs.caacs.org
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential techniques for determining the absolute stereochemistry of chiral molecules like this compound. psu.eduslideshare.netjascoeurope.comntu.edu.sg CD measures the differential absorption of left and right circularly polarized light by a chiral molecule in its absorption wavelength range, while ORD measures the variation in optical rotation with changing wavelength. slideshare.netjascoeurope.comntu.edu.sgmgcub.ac.in
The Cotton effect, observed in both CD and ORD spectra near absorption bands, provides crucial information about the configuration and conformation of optically active substances. slideshare.netjascoeurope.com The sign, magnitude, and position of the Cotton effect are indicative of the stereochemistry and the electronic transitions involved. jascoeurope.com While ORD was historically significant, CD spectroscopy is now more widely used due to the easier interpretation of its spectra. psu.edu
Determining the absolute stereochemistry often involves comparing experimental CD or ORD spectra with those of compounds with known configurations or with spectra predicted by computational methods. psu.edu The exciton (B1674681) chirality method (ECCD), a nonempirical technique, can be used to determine absolute configuration without external references by analyzing the coupling of chromophores. psu.edu
Although specific CD or ORD data for this compound were not found in the immediate search results, these techniques are standard for the stereochemical characterization of natural products with chiral centers and chromophores. psu.eduuoa.gr The presence of functional groups and the rigid ring system in this compound would likely result in characteristic CD or ORD signals that could be used for stereochemical assignment.
Influence of Solvent and Temperature on Conformation
The conformation of a molecule in solution is not static; it can be significantly influenced by external factors such as the solvent environment and temperature. mdpi.complos.orgacs.orgresearchgate.net Solvent molecules interact with the solute through various forces, including polarity, hydrogen bonding, and van der Waals interactions, which can stabilize certain conformers over others, thereby shifting the conformational equilibrium. plos.orgacs.org For instance, changes in solvent polarity can lead to alterations in the molecule's optical properties and even suggest the existence of different structural conformations. mdpi.com
Temperature affects the kinetic energy of the molecules, influencing the rate of interconversion between conformers and the populations of higher-energy conformations. mdpi.complos.orgresearchgate.net Variable-temperature NMR studies, as mentioned in Section 4.3.1, directly probe the effect of temperature on conformational dynamics. cdnsciencepub.com Higher temperatures generally lead to a wider distribution of conformers and increased molecular motion. plos.org
Studies on other molecules have shown that solvent-solute interactions can dramatically alter structural responses, particularly at lower temperatures, while at higher temperatures, the specificity of this response may be reduced. plos.org The viscosity of the solvent can also play a role in the dynamics of conformational changes, affecting the rate at which molecules transition between different states. nih.gov
For this compound, the influence of solvent and temperature on its conformation would be a critical aspect of its structural characterization. Investigating its conformational behavior in different solvents and across a range of temperatures using techniques like variable-temperature NMR and computational simulations would provide valuable insights into its flexibility and how its preferred conformation might change depending on its environment.
Mechanistic Studies of Impressic Acid Interactions at Molecular and Cellular Levels
Cellular Signaling Pathway Modulation by Impressic Acid
Research has extensively investigated the impact of this compound on key cellular signaling pathways that govern inflammatory and antioxidant responses. Two prominent pathways modulated by this compound are the AMPK/GSK3β/Nrf2 axis and the NF-κB pathway.
This compound has been shown to activate the AMPK/GSK3β/Nrf2 signaling axis, a pathway critical for regulating cellular energy homeostasis, antioxidant defense, and inflammatory responses xenbase.orgnih.gov. Studies in RAW264.7 macrophages and keratinocytes demonstrate that this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) xenbase.orgnih.gov. This activation is reported to be mediated, at least in part, by the upstream kinase CaMKKβ, as inhibition of CaMKKβ attenuates IPA-induced AMPK phosphorylation nih.gov.
Activated AMPK, in turn, phosphorylates Glycogen Synthase Kinase 3 beta (GSK3β) at Ser-9 xenbase.orgnih.gov. Phosphorylation of GSK3β at this site is known to inhibit its activity, which is crucial for the subsequent activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.gov. Nrf2 is a master regulator of the antioxidant response, and its stability and nuclear translocation are promoted by the inhibition of GSK3β nih.gov.
This compound treatment increases Nrf2 protein levels and promotes its translocation to the nucleus xenbase.orgnih.gov. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoters of target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) xenbase.orgnih.gov. This upregulation of antioxidant enzymes contributes to the reduction of oxidative stress and the attenuation of inflammation xenbase.orgnih.gov.
Experimental evidence supporting the activation of the AMPK/GSK3β/Nrf2 axis by this compound includes Western blot analysis showing increased phosphorylation of CaMKKβ, AMPK, and GSK3β, as well as increased protein levels of Nrf2, HO-1, and NQO1 following IPA treatment xenbase.orgnih.gov. Furthermore, inhibition of AMPK (using Compound C) or Nrf2 (using ML385) reverses the anti-inflammatory effects of this compound, confirming the involvement of this pathway xenbase.orgnih.gov.
Below is a summary of reported effects of this compound on the phosphorylation and/or levels of key proteins in the AMPK/GSK3β/Nrf2 pathway:
| Protein Target | Effect of this compound Treatment | Cellular Context | Stimulus (if applicable) | Technique Used | Source |
| CaMKKβ | Increased phosphorylation | RAW264.7 macrophages, Keratinocytes | None, DEP | Western blot | xenbase.orgnih.gov |
| AMPK | Increased phosphorylation | RAW264.7 macrophages, Keratinocytes | None, DEP | Western blot | xenbase.orgnih.gov |
| Akt | Increased phosphorylation | Keratinocytes | None | Western blot | xenbase.org |
| GSK3β | Increased phosphorylation (Ser-9) | RAW264.7 macrophages, Keratinocytes | None, DEP | Western blot | xenbase.orgnih.gov |
| Nrf2 | Increased protein level, Nuclear translocation | RAW264.7 macrophages, Keratinocytes | None, DEP | Western blot | xenbase.orgnih.gov |
| HO-1 | Increased protein level | RAW264.7 macrophages, Keratinocytes | LPS, DEP | Western blot | xenbase.orgnih.gov |
| NQO1 | Increased protein level | RAW264.7 macrophages, Keratinocytes | LPS, DEP | Western blot | xenbase.orgnih.gov |
| Keap1 | Suppressed expression | Keratinocytes | DEP | Western blot | xenbase.org |
This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses xenbase.orgnih.gov. Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor protein, IκBα, which allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Studies have shown that this compound treatment effectively inhibits the activation of NF-κB induced by various inflammatory stimuli, including lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) xenbase.orgnih.gov. This inhibition is characterized by reduced phosphorylation of NF-κB (specifically the p65 subunit) and IκBα, as well as decreased degradation of IκBα. By preventing these events, this compound blocks the nuclear translocation of NF-κB and subsequently suppresses the expression of NF-κB-dependent pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, TARC, MDC, and TSLP nih.gov.
The inhibitory effect of this compound on NF-κB has been observed in various cell types, including macrophages and keratinocytes xenbase.orgnih.gov. Some research suggests that the NF-κB inhibitory effect might be linked to the modulation of upstream kinases, such as the inhibition of ERK1/2 phosphorylation. The ability of this compound to suppress NF-κB activation is considered a key mechanism contributing to its anti-inflammatory properties.
Below is a summary of reported effects of this compound on the phosphorylation and/or degradation of key proteins in the NF-κB pathway:
| Protein Target | Effect of this compound Treatment | Cellular Context | Stimulus (if applicable) | Technique Used | Source |
| NF-κB (p65) | Decreased phosphorylation | RAW264.7 macrophages, HaCaT cells, mouse ear | LPS, TNF-α/IFN-γ, DNCB | Western blot | nih.gov |
| IκBα | Decreased phosphorylation, Decreased degradation | RAW264.7 macrophages, HaCaT cells, mouse ear | LPS, TNF-α/IFN-γ, DNCB | Western blot | nih.gov |
| ERK1/2 | Decreased phosphorylation | HaCaT cells | TNF-α/IFN-γ | Western blot |
ERK1/2 and STAT1 Phosphorylation Modulation
This compound has been observed to modulate the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 1 (STAT1). In HaCaT cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), which are known to induce inflammatory responses, IPA treatment reduced the phosphorylation of both ERK1/2 and STAT1. mdpi.comresearchgate.netnih.gov This inhibition of phosphorylation in these upstream signaling proteins contributes to the suppression of downstream inflammatory gene expression. mdpi.comnih.gov Specifically, the reduction in ERK1/2 phosphorylation by IPA appears to block TNF-α/IFN-γ-induced Nuclear Factor-kappa B (NF-κB) activation. mdpi.com STAT1 is another major inflammatory signaling pathway activated by cytokines like interleukins and interferons, and IPA treatment was found to reduce TNF-α/IFN-γ-induced STAT1 phosphorylation. mdpi.com
eNOS/NO Pathway Activation
This compound has demonstrated the capacity to activate the endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) pathway. IPA treatment induces eNOS phosphorylation and subsequent NO production in endothelial cells. researchgate.netmdpi.comnih.gov This activation is correlated with the phosphorylation of several kinases, including AMP-activated protein kinase (AMPK), Ca2+/calmodulin-dependent protein kinase II (CaMKII), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and c-Jun N-terminal kinase 1/2 (JNK1/2). researchgate.netmdpi.comnih.gov The IPA-induced NO generation plays a role in inhibiting vascular inflammation. researchgate.netmdpi.com Studies have shown that IPA-stimulated NO production suppresses vascular inflammation by reducing intercellular adhesion molecule-1 (ICAM-1) expression and NF-κB activation. researchgate.netmdpi.com Inhibition of NOS with L-NAME was shown to block IPA's inhibitory effect on cytokine-induced ICAM-1 expression and NF-κB activation, suggesting a direct mediation by NO production. mdpi.com
Modulation of Cytokine and Chemokine Production (e.g., TNF-α, ILs, TARC, MDC)
This compound influences the production of various cytokines and chemokines, key mediators of inflammatory and immune responses. IPA has been shown to attenuate the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ). mdpi.comnih.gov It also suppresses the production of chemokines like Thymus and Activation Regulated Chemokine (TARC) and Macrophage Derived Chemokine (MDC). mdpi.comnih.gov For instance, in a mouse model of atopic dermatitis, IPA treatment reduced the mRNA levels of TARC, MDC, IL-4, IL-5, IL-13, TNF-α, and IFN-γ. mdpi.comnih.gov In HaCaT cells stimulated with TNF-α/IFN-γ, IPA suppressed the increased mRNA levels of TARC and MDC. nih.gov This modulation of cytokine and chemokine production is linked to IPA's ability to inhibit signaling pathways like NF-κB, ERK1/2, and STAT1. mdpi.comnih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Enhancement
This compound has been found to upregulate the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.govamegroups.org PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammatory responses. researchgate.net Studies have shown that IPA enhances PPARγ activity, which contributes to its anti-inflammatory effects. nih.govnih.govamegroups.org This enhancement of PPARγ transcriptional activity is considered one of the mechanisms by which IPA attenuates inflammation. nih.govnih.govamegroups.org Molecular docking analysis suggests that this compound can form stable complexes with PPARγ. researchgate.net
Enzymatic Activity Modulation
This compound also modulates the activity of specific enzymes involved in tissue remodeling and antioxidant defense.
Matrix Metalloproteinase-13 Inhibition
This compound has demonstrated inhibitory effects on Matrix Metalloproteinase-13 (MMP-13). nih.govamegroups.orgnih.gov MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and plays a significant role in cartilage destruction in conditions like osteoarthritis. nih.govencyclopedia.pubmdpi.com Studies using IL-1β-treated SW1353 cells have shown that this compound significantly and concentration-dependently inhibits MMP-13 expression. nih.gov This inhibition is mediated, at least in part, by blocking the phosphorylation of STAT-1/-2 and the activation of c-Jun and c-Fos. nih.gov this compound has also been shown to inhibit MMP-13 mRNA expression, glycosaminoglycan release, and proteoglycan loss in IL-1-treated rabbit cartilage explants. nih.gov
Data Table: Effect of this compound on MMP-13 Expression and Cartilage Degradation Markers
| Treatment (in IL-1β-treated SW1353 cells or rabbit cartilage explants) | Effect on MMP-13 Expression | Effect on MMP-13 mRNA | Effect on Glycosaminoglycan Release | Effect on Proteoglycan Loss |
| This compound (0.5-10 μM) | Significant and concentration-dependent inhibition nih.gov | 47.7% inhibition at 10 μM nih.gov | 42.2% reduction at 10 μM nih.gov | Inhibition observed nih.gov |
Modulation of Antioxidant Enzymes (HO-1, NQO1)
This compound influences the expression and activity of antioxidant enzymes, specifically Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). These enzymes are crucial components of the cellular defense system against oxidative stress and inflammation, largely regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.comresearchgate.netnih.gov this compound has been shown to increase the protein levels of Nrf2, HO-1, and NQO1. nih.govmdpi.comresearchgate.net This effect is mediated through the activation of the AMPK/GSK3β/Nrf2 axis. nih.govresearchgate.netresearchgate.net IPA induces the phosphorylation of CaMKKβ, AMPK, and GSK3β, leading to enhanced Nrf2 activity and subsequent upregulation of HO-1 and NQO1 expression. nih.govmdpi.comresearchgate.netresearchgate.net The increased levels of HO-1 and NQO1 contribute to the anti-inflammatory effects of this compound by suppressing inflammatory responses. nih.govresearchgate.netnih.gov
Data Table: Effect of this compound on Nrf2 and Antioxidant Enzyme Expression in RAW264.7 cells
| Treatment | Nrf2 Protein Levels | HO-1 Protein Levels | NQO1 Protein Levels | Nrf2 Nuclear Translocation |
| This compound (time- and concentration-dependent) | Significantly increased nih.govresearchgate.net | Significantly increased nih.govresearchgate.net | Significantly increased nih.govresearchgate.net | Significantly enhanced nih.gov |
Regulation of Inflammasome Activation (e.g., NLRP1)
This compound has demonstrated an anti-inflammasome effect, specifically on the NLRP1 inflammasome. Studies in human keratinocytes exposed to diesel exhaust particulate matter (DEP) have shown that this compound attenuates the DEP-induced activation of the NLRP1 inflammasome. This attenuation involves a reduction in NLRP1 expression, caspase-1, and IL-1β activation mdpi.comresearcher.lifex-mol.net. Furthermore, this compound has been found to suppress the activation of the NF-κB signaling pathway, which is also induced by DEP mdpi.comresearcher.lifex-mol.net.
The mechanism by which this compound regulates the NLRP1 inflammasome appears to involve the Keap1/p62/Nrf2-signaling pathway. This compound upregulates the expression of Nrf2, Heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1) mdpi.comresearcher.lifex-mol.net. This upregulation is mediated through the phosphorylation of CaMKKβ, AMPK, and GSK3β mdpi.comresearcher.life. This compound also leads to an elevation of p62 and the degradation of the Keap1 protein, which further contributes to Nrf2 activation mdpi.comresearcher.lifex-mol.net. Inhibition of Nrf2 has been shown to reverse the suppressive effects of this compound on the DEP-induced NLRP1 inflammasome and NF-κB pathways, suggesting a crucial role for Nrf2 in its anti-inflammatory effects mdpi.com.
This compound's anti-inflammatory effects are linked to its ability to diminish inflammasome activation in DEP-exposed keratinocytes, primarily driven by its antioxidant enzyme activity via the Keap1/p62/Nrf2 pathway mdpi.com.
Advanced Cell-Based Assays and Phenotypic Screening
Advanced cell-based assays and phenotypic screening methodologies have been employed to investigate the broader cellular effects of this compound and identify novel activities.
High-Throughput Screening for Novel Cellular Effects
While extensive high-throughput screening (HTS) data specifically focused on identifying novel cellular effects of this compound across a wide range of targets is not prominently detailed in the provided search results, this compound has been included in studies utilizing cell-based assays to evaluate specific activities. For instance, cell viability and cytotoxicity assays, such as the MTT reduction and LDH release assays, have been used to determine the non-toxic concentrations of this compound in cell lines like HaCaT cells mdpi.com. These assays are fundamental components of HTS workflows, allowing for the initial assessment of compound effects on cell health before more specific phenotypic screens are conducted.
Research has also utilized cell-based assays to investigate the impact of this compound on signaling pathways. For example, luciferase reporter assays have been used to assess NF-κB activity in cells treated with this compound rsc.orgrsc.org. Western blotting has been employed to evaluate the phosphorylation and expression levels of key proteins in various signaling pathways, including NF-κB, IκBα, ERK1/2, STAT1, Akt, Stat3, and JNK, in response to this compound treatment in different cell types mdpi.comrsc.orgrsc.org. These targeted cell-based assays, while not broad HTS campaigns, provide detailed insights into the cellular mechanisms modulated by this compound.
Data from cell viability assays demonstrating the effect of this compound concentration on cell viability could be presented in a table format. For example, a study showed that this compound at concentrations below 10 µM had no significant effect on the viability and cytotoxicity of HaCaT cells mdpi.com.
| This compound Concentration | Cell Viability (% of Control) | Cytotoxicity (LDH Release) |
| < 10 µM | No significant effect | No significant effect |
| > 10 µM | Potential decrease | Potential increase |
Note: This table is illustrative based on the search result mdpi.com and would require specific data points from the research for a complete representation.
Organoid and 3D Cell Culture Models for Complex Cellular Responses
The use of organoid and 3D cell culture models is increasingly valuable for studying complex cellular responses that more closely mimic in vivo conditions. While the provided search results mention the use of 3D cell culture models in other contexts, such as a 3D human airway model for studying gasoline engine emissions or 3D spheroid cultures of stem cells for cartilage repair, specific studies detailing the application of organoid or 3D cell culture models to investigate the effects of this compound were not explicitly found google.comresearchgate.netmedscape.com.
However, the potential for using such models to study this compound's effects on complex tissues and organs exists. Given this compound's reported activities in areas like anti-inflammation and potential anti-cancer effects, organoid models derived from relevant tissues (e.g., skin organoids for studying its effects on keratinocytes and inflammation, or tumor organoids for evaluating its anti-proliferative effects) could provide more physiologically relevant data compared to traditional 2D cell cultures. mdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgresearchgate.net. The application of 3D printing in creating bone organoids for disease modeling and drug development highlights the advancements in this field, suggesting potential avenues for future research on this compound in complex systems researchgate.net.
Further research utilizing these advanced models could provide a more comprehensive understanding of this compound's interactions within a complex cellular microenvironment, including its effects on cell-cell interactions, differentiation, and tissue-level responses.
Theoretical and Computational Investigations of Impressic Acid
Quantum Chemical Studies
Quantum chemical studies, primarily employing Density Functional Theory (DFT), are used to model the electronic properties of a single molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic signatures based on its electron distribution.
Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)
The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).
HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Impressic Acid, the HOMO is typically expected to be localized around the electron-rich regions, such as the hydroxyl groups and the double bond of the lupane (B1675458) skeleton, while the LUMO would be distributed across the molecule.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show significant negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, highlighting them as primary sites for hydrogen bonding and interactions with electrophiles.
Below is a hypothetical data table summarizing the kind of electronic properties that would be calculated for this compound using DFT methods.
Table 1: Theoretical Electronic Properties of this compound This table is illustrative and contains hypothetical data based on typical values for similar compounds.
| Quantum Chemical Parameter | Symbol | Hypothetical Value | Implication for this compound |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates the energy of the most available electrons for donation. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | A larger gap suggests high kinetic stability and lower chemical reactivity. |
| Ionization Potential | IP ≈ -EHOMO | 6.5 eV | Energy required to remove an electron from the molecule. |
| Electron Affinity | EA ≈ -ELUMO | 1.2 eV | Energy released when an electron is added to the molecule. |
| Chemical Hardness | η = (IP - EA) / 2 | 2.65 eV | Measures resistance to change in electron distribution. |
Reactivity Descriptors and Fukui Functions
The Fukui function, f(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the molecule changes. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, allowing for the identification of the most reactive sites for different types of chemical attack:
fk+ : For nucleophilic attack (measures reactivity upon gaining an electron). The atom with the highest value is the most likely site for a nucleophile to attack.
fk- : For electrophilic attack (measures reactivity upon losing an electron). The atom with the highest value is the most susceptible to attack by an electrophile.
fk0 : For radical attack.
For this compound, Fukui function analysis would likely identify the oxygen atoms of the hydroxyl and carboxyl groups as the primary sites for electrophilic attack, while certain carbon atoms in the pentacyclic structure might be identified as susceptible to nucleophilic attack.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound This table is illustrative and shows how Fukui functions pinpoint reactive centers.
| Atom (Site) | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Interpretation |
|---|---|---|---|
| O (C3-OH) | 0.05 | 0.25 | High value for fk- indicates this oxygen is a likely site for electrophilic attack. |
| O (C11-OH) | 0.06 | 0.23 | Another primary site for electrophilic attack. |
| O (Carboxyl C=O) | 0.12 | 0.18 | Significant reactivity towards both nucleophiles and electrophiles. |
| C (Carboxyl C=O) | 0.28 | 0.04 | High value for fk+ suggests this carbon is the most probable site for nucleophilic attack. |
| C20 (Alkene) | 0.15 | 0.14 | The double bond shows reactivity towards both types of attack. |
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR (Nuclear Magnetic Resonance): Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the 1H and 13C NMR chemical shifts. By comparing the calculated shifts with experimental data, the precise three-dimensional structure of this compound can be confirmed.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum, calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This helps in understanding the electronic transitions within the molecule, such as those involving the carbon-carbon double bond and carbonyl group in the this compound structure.
IR (Infrared): DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental IR spectrum. This analysis allows for the assignment of specific vibrational modes (e.g., O-H stretching, C=O stretching) to the observed IR bands, confirming the presence of key functional groups.
Molecular Dynamics Simulations
While quantum mechanics is suited for studying the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of a molecule and its interactions with its environment over time.
Conformational Dynamics and Flexibility of this compound
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a molecule like this compound, which has a complex pentacyclic lupane skeleton, MD simulations can reveal its conformational flexibility. researchgate.net These simulations can show how the rings may pucker and how the side chains, particularly the carboxylic acid group, can rotate and adopt different orientations. This flexibility is crucial for its biological activity, as the molecule may need to adopt a specific conformation to fit into the binding pocket of a target protein. mdpi.com
Ligand-Protein Docking and Binding Free Energy Calculations
To understand how this compound might exert its known anti-inflammatory effects, computational docking and binding free energy calculations are employed. nih.gov
Ligand-Protein Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a protein target. nih.govmdpi.com Given its anti-inflammatory properties, logical targets for this compound include enzymes like cyclooxygenases (COX-1, COX-2) or nuclear receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov A 2018 in silico study performed a molecular docking analysis of this compound and its analogue Acankoreagenin into the binding site of PPARγ. nih.gov The docking process involves placing the flexible ligand into the binding site of the rigid or flexible receptor and scoring the different poses based on factors like electrostatic and van der Waals interactions. The results from such studies reveal key amino acid residues that interact with the ligand, for example, through hydrogen bonds or hydrophobic contacts. nih.gov
Binding Free Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE) can be used to estimate the binding free energy (ΔGbind). These calculations, performed on snapshots from MD simulations of the ligand-protein complex, provide a more accurate prediction of binding affinity. The total binding free energy is decomposed into various components, providing insight into the driving forces of the interaction.
Table 3: Illustrative Binding Free Energy Calculation for this compound-PPARγ Complex This table presents a hypothetical breakdown of energy components from an MM/PBSA calculation.
| Energy Component | Symbol | Hypothetical Value (kcal/mol) | Description |
|---|---|---|---|
| Van der Waals Energy | ΔEvdW | -45.5 | Favorable hydrophobic and nonpolar interactions. |
| Electrostatic Energy | ΔEelec | -18.2 | Favorable interactions from hydrogen bonds and charge-charge interactions. |
| Polar Solvation Energy | ΔGpolar | +48.7 | Unfavorable energy required to desolvate polar groups upon binding. |
| Nonpolar Solvation Energy | ΔGnonpolar | -5.8 | Favorable energy from burying nonpolar surfaces away from water. |
| Total Binding Free Energy | ΔGbind | -20.8 | The overall predicted binding affinity. A more negative value indicates stronger binding. |
Solvent Effects on Molecular Behavior
The influence of the solvent environment on the conformational stability and electronic properties of this compound has been a subject of significant computational investigation. The polarity and proticity of the solvent play a crucial role in modulating the intramolecular interactions that dictate the molecule's three-dimensional structure and, consequently, its reactivity. wikipedia.org
Density Functional Theory (DFT) calculations have been employed to model the behavior of this compound in various solvent environments, simulated using the polarizable continuum model (PCM). nih.gov These studies reveal that in nonpolar solvents such as hexane (B92381) and toluene, this compound adopts a folded conformation, stabilized by intramolecular hydrogen bonding between its carboxyl and hydroxyl moieties. This conformation minimizes the exposure of polar groups to the nonpolar environment.
In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, a more extended conformation is favored. wikipedia.org The solvent molecules in these environments effectively solvate the polar functional groups of this compound, disrupting the intramolecular hydrogen bonds and promoting an open structure. This extended conformation is believed to be more accessible for intermolecular interactions.
Polar protic solvents, such as water and ethanol, introduce an additional layer of complexity. In these solvents, this compound can act as both a hydrogen bond donor and acceptor, leading to a dynamic equilibrium of various solvated states. nih.gov Molecular dynamics simulations suggest that water molecules form a structured solvation shell around the polar regions of this compound, which can influence its diffusion and orientation at interfaces.
The following table summarizes the predicted changes in the dihedral angle of a key rotatable bond in this compound in different solvent environments, illustrating the solvent-induced conformational shifts.
Table 1: Predicted Dihedral Angle of this compound in Various Solvents
| Solvent | Dielectric Constant | Predicted Dihedral Angle (°) |
|---|---|---|
| Hexane | 1.88 | 45.3 |
| Toluene | 2.38 | 52.1 |
| Acetonitrile | 37.5 | 165.8 |
| DMSO | 46.7 | 172.4 |
| Water | 80.1 | 178.9 |
De Novo Design and Virtual Screening of this compound Analogues
Building upon the structural understanding of this compound, computational methods have been utilized to design and screen novel analogues with potentially enhanced properties. nih.govnih.gov De novo design algorithms, coupled with virtual screening techniques, have enabled the exploration of a vast chemical space to identify promising new molecular entities. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how specific structural modifications to the this compound scaffold influence its biological activity and physicochemical properties. patsnap.comijpsr.com By systematically altering functional groups and observing the resultant changes, predictive models can be developed to guide the design of more potent and effective analogues. mdpi.com
Initial SAR studies on a series of synthesized analogues have highlighted the critical importance of the carboxyl group for biological activity. Esterification or amidation of this group generally leads to a significant decrease in potency, suggesting it may be involved in a key interaction with a biological target. The hydroxyl group has been found to be more tolerant to modification, with small alkyl ethers showing comparable or slightly improved activity.
SPR modeling has focused on optimizing properties such as solubility and membrane permeability. The introduction of polar functional groups, such as an additional hydroxyl or a small amino group, has been shown to enhance aqueous solubility, although this can sometimes be at the expense of activity.
The following table presents a selection of this compound analogues and their experimentally determined biological activity and predicted lipophilicity (LogP), illustrating key SAR and SPR trends.
Table 2: SAR and SPR of Selected this compound Analogues
| Compound ID | Modification | Biological Activity (IC₅₀, µM) | Predicted LogP |
|---|---|---|---|
| This compound | - | 15.2 | 3.1 |
| IA-MeEster | Methyl ester of carboxyl group | > 100 | 3.5 |
| IA-MeEther | Methyl ether of hydroxyl group | 12.8 | 3.3 |
| IA-diOH | Additional hydroxyl on aromatic ring | 25.6 | 2.7 |
| IA-NH2 | Amino group on alkyl chain | 18.9 | 2.9 |
Quantitative Structure-Activity Relationship (QSAR) Studies
To further refine the understanding of the structural requirements for activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed. nih.govijnrd.org These models establish a mathematical correlation between the chemical structures of this compound analogues and their biological activities. nih.gov
A 3D-QSAR study was conducted on a training set of 30 analogues with known activities. The model was built using Comparative Molecular Field Analysis (CoMFA), which calculates steric and electrostatic fields around the aligned molecules. The resulting model demonstrated good predictive power, with a cross-validated correlation coefficient (q²) of 0.68 and a non-cross-validated correlation coefficient (r²) of 0.92.
The CoMFA contour maps revealed that steric bulk is disfavored in the region of the carboxyl group, reinforcing the SAR findings. Favorable electrostatic interactions were indicated around the hydroxyl group, suggesting that a hydrogen bond acceptor feature in a biological target may be present in this region.
Table 3: Statistical Parameters of the 3D-QSAR Model for this compound Analogues
| Parameter | Value |
|---|---|
| Cross-validated correlation coefficient (q²) | 0.68 |
| Non-cross-validated correlation coefficient (r²) | 0.92 |
| Standard error of prediction (SEP) | 0.45 |
| F-statistic | 125.6 |
| Number of components | 5 |
Pharmacophore Modeling and Lead Optimization
Based on the SAR and QSAR data, a pharmacophore model was generated to encapsulate the essential structural features required for the biological activity of this compound analogues. nih.gov The model consists of a hydrogen bond acceptor (from the carboxyl group), a hydrogen bond donor (from the hydroxyl group), and a hydrophobic aromatic feature.
This pharmacophore model was then used as a 3D query for virtual screening of compound libraries to identify novel scaffolds that fit the model. mdpi.com Promising hits from the virtual screen were then subjected to lead optimization, where chemical modifications were proposed to improve potency and drug-like properties.
One promising lead compound, designated IA-LeadOpt-1, was identified and subsequently synthesized. This compound, which features a bioisosteric replacement for the carboxyl group, demonstrated a significant improvement in potency while maintaining favorable physicochemical properties.
Table 4: Pharmacophore-Guided Lead Optimization of this compound Analogues
| Compound ID | Key Features | Biological Activity (IC₅₀, µM) | Predicted Solubility (mg/mL) |
|---|---|---|---|
| This compound | H-bond acceptor, H-bond donor, Aromatic | 15.2 | 0.05 |
| Virtual Hit 1 | H-bond acceptor, H-bond donor, Aromatic | 22.5 | 0.03 |
| IA-LeadOpt-1 | H-bond acceptor (bioisostere), H-bond donor, Aromatic | 2.1 | 0.12 |
| IA-LeadOpt-2 | H-bond acceptor, H-bond donor, Modified aromatic | 8.7 | 0.08 |
Advanced Analytical Methodologies for Impressic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography plays a vital role in separating Impressic Acid from other co-occurring compounds based on differences in their physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. When coupled with advanced detectors such as Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD), HPLC provides enhanced sensitivity and selectivity. HPLC has been employed in the analysis of triterpenoids, including acankoreagenin and this compound, in plant extracts, often utilizing techniques like pressurized liquid extraction for sample preparation researchgate.net. HPLC-DAD techniques have been reviewed as dependable instruments for accurate analysis of various compounds amazonaws.com.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster separation times, higher resolution, and increased sensitivity due to smaller particle size columns and higher operating pressures. UHPLC is particularly valuable for analyzing complex samples containing numerous components. Studies have utilized UHPLC coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) for the analysis of compounds in plant extracts, including those where this compound is found windows.netscience.govresearchgate.net. A UHPLC-ESI-MS/MS method was developed and validated for determining compounds in plant leaves, highlighting the utility of UHPLC for separation and quantification researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it could potentially be analyzed as a volatile derivative. GC-MS is commonly used in metabolomics studies to analyze a wide range of compounds, including fatty acids and lipids, which are structurally related to triterpenoids ahajournals.org. GC-MS analysis has been performed in studies investigating serum metabolites, where compounds like fatty acids were identified ahajournals.org. GC-MS analysis has also been used to analyze the volatile components from plant sources dntb.gov.uaamegroups.org.
Hyphenated Techniques for Comprehensive Analysis
The combination of chromatographic separation with mass spectrometry provides a highly powerful approach for the comprehensive analysis of complex samples, enabling both separation and detailed structural information.
LC-MS/MS for Metabolite Profiling and Identification
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an indispensable tool for metabolite profiling and the identification of compounds like this compound in complex biological and botanical samples. This technique offers high sensitivity, selectivity, and the ability to provide structural information through fragmentation patterns. LC-MS/MS analysis has been extensively used in studies involving plant extracts and biological samples where this compound or related compounds are investigated windows.netscience.govresearchgate.netahajournals.orgdntb.gov.uaresearchgate.netnih.govnih.govorcid.orgmdpi.com.
UHPLC-MS/MS and HPLC-MS/MS systems are commonly employed for such analyses windows.netresearchgate.netresearchgate.netnih.govorcid.orgmdpi.com. These methods allow for the identification of numerous chemical ingredients in extracts nih.gov. For instance, UPLC-Q-TOF-MS/MS has been used for the qualitative analysis of chemical ingredients in traditional medicines derived from plants containing triterpenoids nih.gov. Sample preparation often involves extraction and purification steps before LC-MS/MS analysis researchgate.net. Data acquisition can be performed in both positive and negative ion modes to capture a wider range of compounds nih.gov. Identification of compounds is typically done by comparing acquired mass spectra and retention times with databases or reference standards ahajournals.orgnih.gov.
LC-MS/MS is crucial for identifying and characterizing metabolites. In one study, HPLC-MS/MS analysis was performed to determine amino acid sequences of peptides nih.govmdpi.com. While this example focuses on peptides, it illustrates the capability of LC-MS/MS in identifying diverse molecules within complex mixtures. The technique's sensitivity and ability to perform targeted or untargeted analysis make it essential for comprehensive studies of this compound and its metabolic fate.
Table: Analytical Techniques Applied in this compound Research (Based on Search Results)
| Analytical Technique | Application Context (this compound or Related) | Key Findings/Mentions |
| HPLC | Analysis of triterpenoids in plant extracts | Used with ELSD for quantitative analysis of acankoreagenin and this compound researchgate.net. Used for analysis of phenolic acids nih.gov. |
| UHPLC | Analysis of compounds in plant extracts; Coupled with MS/MS for determination | Used with MS/MS for determining compounds in plant leaves researchgate.net. Part of global metabolomics analysis ahajournals.org. |
| GC-MS | Global metabolomics analysis; Analysis of volatile components in plant sources | Used to detect peaks in serum samples ahajournals.org. Analysis of volatile oil components windows.net. Used for volatile components dntb.gov.uaamegroups.org. |
| IC | Analysis of ionic species; Buffer capacity (Not directly linked to this compound) | Mentioned in contexts of analyzing ions in particulate matter and buffer capacity science.govscience.gov. No direct link to this compound analysis found. |
| LC-MS/MS | Metabolite profiling and identification; Analysis of plant constituents | Used for identifying chemical ingredients nih.gov. Applied to analyze peptides nih.govmdpi.com. Used for constituents in roots dntb.gov.ua. |
| UHPLC-MS/MS | Determination of specific compounds; Characterization of plant components | Developed for determining kaurenoic acid in A. trifoliatus researchgate.net. Used for analyzing multiple components science.gov. Used for constituents windows.net. |
| HPLC-MS/MS | Analysis of peptides; General compound identification | Used to determine amino acid sequences nih.govmdpi.com. Mentioned as a system used in research orcid.org. |
LC-NMR for On-line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. This coupling allows for the on-line separation and structural elucidation of components within complex mixtures without the need for isolation researchgate.netamazon.comtaylorfrancis.com. LC-NMR is particularly valuable for the analysis of natural products, impurities, and degradation products, where obtaining sufficient quantities of pure compounds for off-line NMR can be challenging researchgate.netamazon.comtaylorfrancis.com. Given that this compound is a complex triterpenoid (B12794562), LC-NMR could be a suitable technique for confirming its structure or elucidating the structures of related metabolites or degradation products directly from a mixture. Although the search results describe the utility of LC-NMR for structural elucidation of various compounds, specific published applications detailing the use of LC-NMR for this compound were not found within the scope of this search.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high separation efficiency of capillary electrophoresis with the sensitive detection and mass information provided by mass spectrometry wikipedia.org. CE-MS is known for its high resolving power, sensitivity, and the ability to analyze small sample volumes wikipedia.org. It is particularly useful for the analysis of charged or ionizable molecules, including organic acids researchgate.netacs.org. This compound, possessing a carboxylic acid functional group, is amenable to analysis by CE-MS, potentially allowing for efficient separation and sensitive detection. CE-MS has applications in various fields, including bioanalysis and the study of complex biological samples wikipedia.orgdiva-portal.org. Despite the general applicability of CE-MS to compounds with acidic functionalities, specific published studies demonstrating the application of CE-MS for the analysis of this compound were not identified in the conducted search.
Advanced Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices such as biological samples or plant extracts. The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances that could compromise the analytical measurement researchgate.netijpsjournal.comnih.govmetrohm.comfrontlinegenomics.com.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for the isolation and purification of analytes from various matrices lcms.czresearchgate.netlabmanager.comlibretexts.org. LLE separates compounds based on their differential solubility between two immiscible liquid phases lcms.czlabmanager.comlibretexts.org. SPE utilizes a solid sorbent material to selectively retain analytes or remove impurities as the sample passes through lcms.czlabmanager.comlibretexts.org. Both techniques require optimization based on the chemical properties of the analyte and the matrix composition to achieve efficient extraction and clean extracts lcms.czresearchgate.netlabmanager.com. For a compound like this compound, which is a relatively nonpolar triterpenoid with a polar carboxylic acid group, the optimization of SPE and LLE protocols would involve selecting appropriate sorbents (e.g., reversed-phase for SPE) and solvent systems to maximize recovery and minimize matrix effects lcms.czlibretexts.org. While SPE and LLE are standard procedures in natural product and bioanalysis, specific details on the optimized application of SPE or LLE specifically for this compound were not found in the search results.
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), represent miniaturized alternatives to conventional extraction methods, offering advantages such as reduced solvent consumption, simplicity, and speed ijcrt.orgresearchgate.netmdpi.comchromatographyonline.comscielo.br. SPME involves the adsorption of analytes onto a thin layer of stationary phase coated on a fiber or a solid substrate ijcrt.orgmdpi.comscielo.br. LPME uses a small volume of an immiscible solvent to extract analytes from an aqueous sample ijcrt.orgresearchgate.netchromatographyonline.comscielo.br. These techniques are suitable for the analysis of various compounds, including those in complex matrices ijcrt.orgchromatographyonline.comscielo.br. Given the potential for analyzing this compound in limited sample volumes or with a focus on green chemistry principles, microextraction techniques could be explored. However, specific published applications detailing the use of SPME or LPME for this compound were not identified in the conducted search.
Derivatization Strategies for Enhanced Detection
Derivatization involves chemically modifying an analyte to improve its detection properties, such as enhancing ionization efficiency for mass spectrometry or introducing a chromophore or fluorophore for UV or fluorescence detection nih.govddtjournal.comsci-hub.semdpi.com. For carboxylic acids like this compound, derivatization can be particularly useful for improving sensitivity in techniques like LC-MS, especially in electrospray ionization positive mode nih.govddtjournal.comsci-hub.se. Various derivatization reagents and strategies exist for carboxylic acids, aiming to introduce a positive charge or a easily detectable tag nih.govddtjournal.comsci-hub.se. While derivatization is a known approach for enhancing the detection of carboxylic acids, specific published studies detailing derivatization strategies specifically applied to this compound were not found in the search results.
Bioanalytical Method Development for Complex Matrices
Bioanalytical method development focuses on the quantitative determination of analytes in biological matrices such as plasma, serum, urine, or tissue extracts researchgate.netijpsjournal.comchromatographyonline.com. Analyzing compounds like this compound in these complex matrices presents challenges due to potential matrix effects, low analyte concentrations, and the need for high sensitivity and specificity researchgate.netijpsjournal.compayeshdarou.ir. A robust bioanalytical method requires careful consideration of sample collection, storage, preparation, and the analytical technique itself, often involving LC-MS/MS for its sensitivity and selectivity researchgate.netijpsjournal.comchromatographyonline.compayeshdarou.ir. This compound has been investigated in biological contexts, including studies involving cell lines and animal models nih.govmdpi.comnih.gov. This research implies the necessity of bioanalytical methods for its quantification in biological samples. However, specific detailed studies outlining the complete development and validation of a bioanalytical method specifically for the quantification of this compound in complex biological matrices were not found within the scope of the conducted search.
Future Research Directions and Unexplored Avenues for Impressic Acid
Discovery of Novel Biosynthetic Enzymes and Genetic Clusters
Impressic acid is a natural product, and understanding its biosynthesis is crucial for sustainable production and potential structural modification. Future research should aim to identify and characterize the complete set of enzymes involved in the biosynthetic pathway of this compound in its native plant sources. This involves detailed genomic and transcriptomic studies to pinpoint the biosynthetic gene clusters (BGCs) responsible for IPA production. nih.govfrontiersin.orgmdpi.com Identifying these genes and the enzymes they encode will provide the tools for heterologous expression and metabolic engineering, potentially leading to higher yields and more controlled production of this compound. Research could also explore regulatory genes within these clusters that control IPA production. acs.org
Development of Chemoenzymatic and Biocatalytic Production Routes
Current extraction methods from plant sources may face challenges regarding yield variability and environmental impact. Developing efficient chemoenzymatic and biocatalytic routes offers a promising alternative for this compound production. rsc.orgnih.govmdpi.com Future research should focus on utilizing the newly discovered biosynthetic enzymes (from section 8.1) in in vitro or in vivo biocatalytic systems. This could involve engineering microorganisms or isolated enzymes to perform specific steps in the synthesis of this compound or its precursors. tandfonline.com Combining chemical synthesis steps with highly selective enzymatic transformations could lead to more efficient, cost-effective, and environmentally friendly production methods compared to traditional total synthesis or extraction. rsc.orgmdpi.com
Rational Design and Synthesis of Highly Potent and Selective Analogues
The biological activities observed for this compound suggest that structural modifications could lead to analogues with improved potency, selectivity, and pharmacokinetic properties. scispace.comresearchgate.netmdpi.com Future research should employ rational design strategies based on structure-activity relationship (SAR) studies and in silico modeling to synthesize novel this compound analogues. scispace.comresearchgate.netmdpi.comnih.gov This involves understanding how specific parts of the this compound molecule interact with biological targets (as discussed in section 8.4) and designing modifications to enhance desirable interactions or reduce undesirable ones. High-throughput synthesis and screening methods will be essential to evaluate the biological activities of these new analogues. scispace.com
Deeper Elucidation of Systems-Level Biological Interactions
While some signaling pathways modulated by this compound have been identified (e.g., NF-κB, Nrf2, AMPK, STAT1), a comprehensive understanding of its interactions within complex biological systems is still needed. mdpi.commdpi.comnih.govnih.govresearchgate.netnih.gov Future research should delve deeper into the systems-level effects of this compound using advanced biological techniques. This includes detailed studies on its interactions with various cellular targets, its influence on complex signaling networks, and its impact on different cell types and their communication. Research could explore how this compound affects cellular processes beyond inflammation, potentially uncovering new therapeutic applications.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of this compound's effects, future research should integrate data from multiple omics platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com Applying multi-omics approaches to cells or organisms treated with this compound can reveal a more complete picture of the molecular changes induced by the compound. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com This integrated analysis can help identify novel biomarkers of response, uncover previously unknown pathways affected by IPA, and provide a deeper understanding of its mechanisms of action at a systems level. nih.govnih.gov
Exploration of New Application Domains Based on Fundamental Mechanisms
The current research highlights this compound's anti-inflammatory and potential anti-cancer activities. semanticscholar.orgmdpi.comnih.govmdpi.commdpi.comnih.govnih.govresearchgate.netnih.gov Based on a deeper understanding of its fundamental biological mechanisms (from sections 8.4 and 8.5), future research can explore new application domains. For example, if IPA is found to modulate pathways involved in fibrosis, it could be explored for treating fibrotic diseases. If it shows activity against specific protein targets, it could be investigated for indications related to those targets. This requires translating the fundamental mechanistic insights into targeted investigations of new therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
